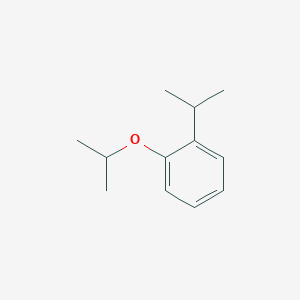

异丙基-2-异丙基苯醚

描述

Isopropyl 2-Isopropylphenyl Ether is a chemical compound that belongs to the class of organic compounds known as ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of Isopropyl 2-Isopropylphenyl Ether, the oxygen atom is connected to an isopropyl group and an isopropylphenyl group.

Synthesis Analysis

The synthesis of isopropyl ethers can be achieved through various methods. One approach involves the reaction of secondary alcohols with acetate to form enol ethers, which are then hydrogenated to produce isopropyl ethers . Another method for synthesizing ethers, although not directly related to Isopropyl 2-Isopropylphenyl Ether, is the liquid-phase synthesis of isopropyl tert-butyl ether from 2-propanol and isobutene using zeolite catalysts . This demonstrates the versatility of alcohols and olefins in ether synthesis under catalytic conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-iodylphenol ethers, has been analyzed using single-crystal X-ray diffraction. These studies have revealed pseudopolymeric arrangements in the solid state formed by intermolecular interactions . Although this does not directly describe Isopropyl 2-Isopropylphenyl Ether, it provides insight into the potential structural characteristics of phenol ethers and the influence of substituents on their molecular arrangement.

Chemical Reactions Analysis

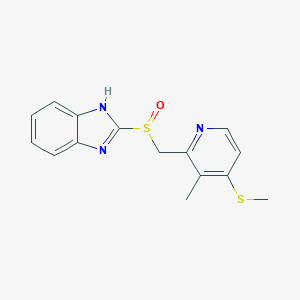

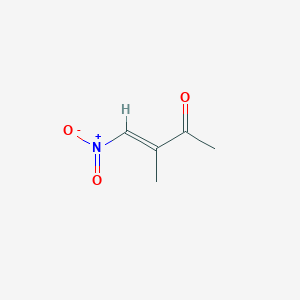

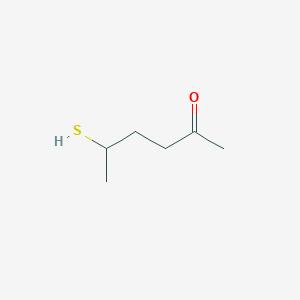

2-Iodylphenol ethers, which share a phenolic ether structure with Isopropyl 2-Isopropylphenyl Ether, have been shown to selectively oxidize sulfides to sulfoxides and alcohols to their respective aldehydes or ketones . This indicates that phenol ethers can participate in oxidation reactions, suggesting that Isopropyl 2-Isopropylphenyl Ether may also engage in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropyl ethers can be influenced by their molecular structure. For example, the formation of a molecular complex between isopropanol and dimethyl ether has been studied, revealing that isopropanol acts as a proton donor and takes a gauche conformation . This interaction and the resulting conformational changes can affect the physical properties such as boiling point and solubility. Additionally, the synthesis of diisopropyl ether as an octane enhancer for lead-free petrol involves reactions that are sensitive to temperature and pressure, indicating that physical conditions play a significant role in the chemical behavior of isopropyl ethers .

科学研究应用

催化合成和选择性工程:异丙基-2-异丙基苯醚参与了重要化合物的催化合成。例如,在特定催化剂下对酚进行异丙基化的作用对于生产丙泊酚这种重要药物至关重要。对不同异丙基苯酚衍生物的选择性取决于各种参数,如烷基化剂、催化剂类型和温度。这些过程中复杂的反应动力学和机制一直是广泛研究的课题 (Yadav & Salgaonkar, 2005)。

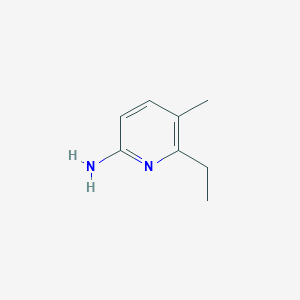

与醇和分子筛的反应:研究探讨了使用Al-MCM-41分子筛对异丙醇进行m-甲基酚的异丙基化。这个过程会形成各种化合物,包括异丙基-3-甲基苯醚,突显了分子筛在化学合成中的潜力 (Umamaheswari, Palanichamy, & Murugesan, 2002)。

分离的蒸馏方法:在异丙醇的生产中,异丙基醚(异丙基-2-异丙基苯醚的衍生物)会作为副产物出现。已经进行了关于这种二元共沸物的最佳分离方法的研究,比较了压力摆动蒸馏和萃取蒸馏等技术 (Luo et al., 2014)。

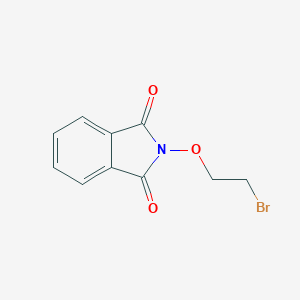

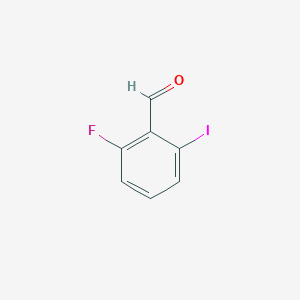

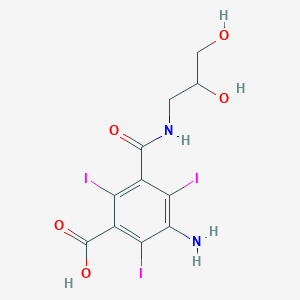

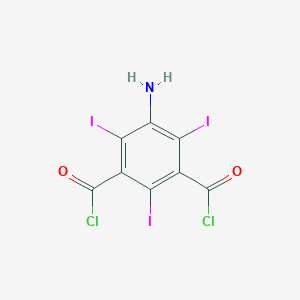

碘(V)高价碘氧化试剂的合成:已经研究了2-碘苯醚的制备,包括1-碘-2-异丙氧基苯。这些化合物已被用作氧化试剂,展示了异丙基苯醚在化学合成和反应研究中的多功能性 (Koposov et al., 2006)。

农业应用中的抗真菌活性:对异丙基苯醚衍生物,包括异丙基-2-异丙基苯醚,进行了合成并测试其对各种植物病原真菌的抗真菌活性。这项研究对于开发新的农业杀菌剂和植物保护策略具有重要意义 (장도연 et al., 2007)。

染料合成中的光物理性质:对带有4-异丙基苯基团的冠醚取代的3-苯乙烯基BODIPY染料的研究探讨了Na+离子对光物理性质的影响。这项研究对于开发具有特定光学性质的新材料具有重要意义 (Stone et al., 2018)。

作用机制

Target of Action

Isopropyl 2-Isopropylphenyl Ether, also known as 1-isopropoxy-2-isopropylbenzene, is primarily used as a rearrangement catalyst for the preparation of o-alkylated phenols . It is also used in the preparation of potent subtype-selective retinoid x receptor (RXR) agonists . The primary targets of this compound are therefore the enzymes and proteins involved in these processes.

Mode of Action

The compound interacts with its targets by acting as a catalyst, facilitating the rearrangement of isopropoxybenzene to produce o-alkylated phenols . When used in the preparation of RXR agonists, it likely contributes to the chemical structure of the final product, influencing its ability to bind to and activate the receptor .

Biochemical Pathways

Given its use in the preparation of rxr agonists, it can be inferred that it plays a role in the retinoid signaling pathway . This pathway is crucial for a variety of biological processes, including cell differentiation, apoptosis, and homeostasis .

Result of Action

The molecular and cellular effects of Isopropyl 2-Isopropylphenyl Ether’s action would depend on its specific use. As a catalyst for the preparation of o-alkylated phenols, it facilitates the production of these compounds, which have various uses in industry and research . When used in the preparation of RXR agonists, it contributes to the production of compounds that can activate the retinoid x receptor, potentially influencing a variety of cellular processes .

属性

IUPAC Name |

1-propan-2-yl-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXDDAHZRPCKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162487 | |

| Record name | Isopropyl 2-isopropylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14366-59-7 | |

| Record name | Isopropyl 2-isopropylphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014366597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl 2-isopropylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL 2-ISOPROPYLPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56F1M70H01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)